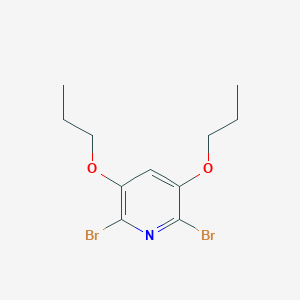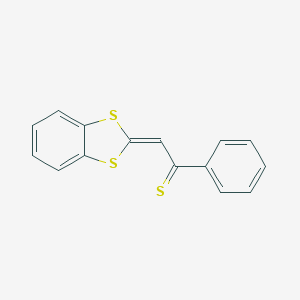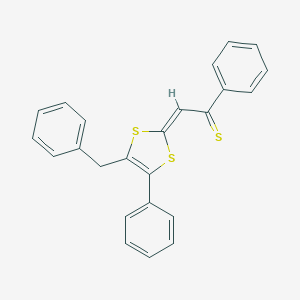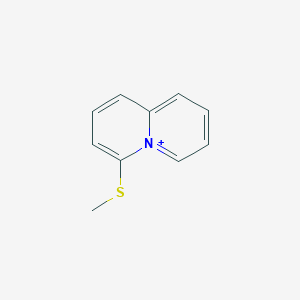
2,6-Dibromo-3,5-dipropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3,5-dipropoxypyridine is a chemical compound with the molecular formula C12H14Br2N2O2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine is not fully understood. However, studies have shown that it has a potential inhibitory effect on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dibromo-3,5-dipropoxypyridine has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dibromo-3,5-dipropoxypyridine in lab experiments is its high purity level, which ensures accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on 2,6-Dibromo-3,5-dipropoxypyridine. One area of interest is its potential as a therapeutic agent against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a ligand in the synthesis of metal complexes for catalytic applications. Further research is needed to fully understand the mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,6-Dibromo-3,5-dipropoxypyridine involves the reaction of 2,6-dibromo-3,5-dihydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction yields 2,6-Dibromo-3,5-dipropoxypyridine as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,5-dipropoxypyridine has been widely used in scientific research for various applications. It has been studied for its potential as a therapeutic agent against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
Fórmula molecular |
C11H15Br2NO2 |
|---|---|
Peso molecular |
353.05 g/mol |
Nombre IUPAC |
2,6-dibromo-3,5-dipropoxypyridine |
InChI |
InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3 |
Clave InChI |
BYKMOCVBURYGHO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
SMILES canónico |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)


![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)